

# Elzasonan hydrochloride IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Elzasonan hydrochloride*

Cat. No.: *B1240297*

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## Elzasonan Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Elzasonan hydrochloride** (also known by its developmental code name CP-448,187) is a selective antagonist of the serotonin 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors. It was under investigation by Pfizer for the potential treatment of major depressive disorder (MDD). The therapeutic rationale for its development was based on the hypothesis that blocking presynaptic 5-HT<sub>1B/1D</sub> autoreceptors would enhance serotonergic neurotransmission in key brain regions implicated in depression. This document provides a comprehensive technical overview of **Elzasonan hydrochloride**, including its chemical properties, mechanism of action, and available clinical data.

### Chemical Identity

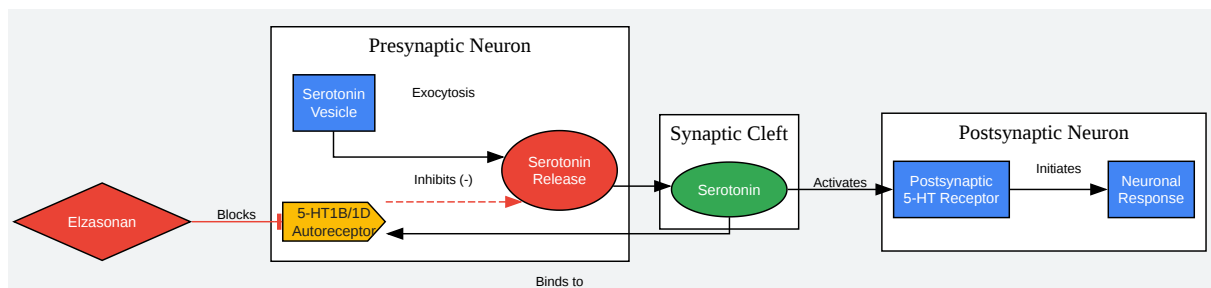
A clear identification of **Elzasonan hydrochloride** is fundamental for any scientific investigation. The following table summarizes its key chemical identifiers.

Identifier	Value
IUPAC Name	(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-1-piperazinyl)phenyl]methylene]-3-thiomorpholinone monohydrochloride
CAS Number	220322-05-4
Molecular Formula	C22H24Cl3N3OS
Molecular Weight	512.88 g/mol

## Mechanism of Action and Signaling Pathway

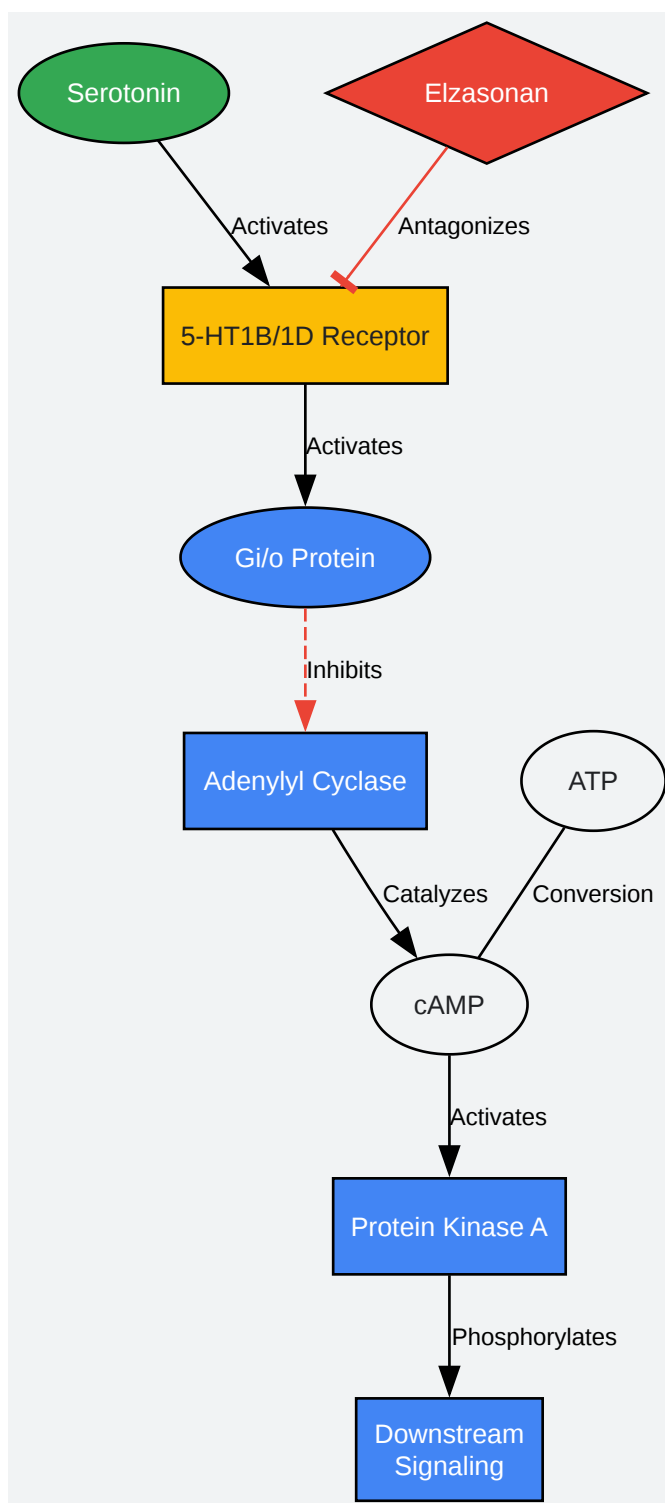
**Elzasonan hydrochloride** functions as a selective antagonist at serotonin 5-HT1B and 5-HT1D receptors. These receptors are predominantly located on presynaptic nerve terminals and function as autoreceptors, meaning their activation by serotonin inhibits further serotonin release. By blocking these receptors, Elzasonan is theorized to disinhibit the neuron, leading to an increase in the release of serotonin into the synaptic cleft. This enhanced serotonergic activity in brain regions such as the hippocampus and prefrontal cortex is believed to mediate its potential antidepressant effects.

The downstream signaling cascade following 5-HT1B/1D receptor activation (and therefore, the pathways affected by its antagonism by Elzasonan) involves the modulation of adenylyl cyclase activity. Activation of these Gi/o-coupled receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this effect, Elzasonan would prevent the serotonin-induced decrease in cAMP, thereby influencing the activity of protein kinase A (PKA) and downstream signaling events.



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**Caption:** Proposed mechanism of Elzasonan action at the synapse.



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**Caption:** 5-HT1B/1D receptor signaling pathway and the point of intervention by Elzasonan.

## Synthesis

A detailed, step-by-step synthesis protocol for **Elzasonan hydrochloride** is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve a multi-step process culminating in the formation of the thiomorpholinone core and the subsequent attachment of the dichlorophenyl and methylpiperazinyl-benzylidene moieties. A key step would likely be a condensation reaction to form the exocyclic double bond.

## Preclinical and Clinical Data

### Preclinical Studies

Comprehensive preclinical data for **Elzasonan hydrochloride**, including its binding affinities ( $K_i$  values) for 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors and its efficacy in animal models of depression, are not extensively detailed in the public domain. Such data would be crucial for a full assessment of its pharmacological profile.

### Clinical Trials

**Elzasonan hydrochloride** was advanced into clinical development. A notable study is the Phase 2 clinical trial registered under the identifier NCT00275197.

Trial NCT00275197 Summary:

Parameter	Details
Official Title	An Eight-Week, Double-Blind, Group-Sequential Design, Placebo Controlled Trial To Evaluate The Safety And Efficacy Of The Co-Administration Of Sertraline And Elzasonan (CP-448,187) In Outpatients With Major Depressive Disorder
Condition	Major Depressive Disorder
Intervention	Elzasonan in combination with Sertraline (Zoloft) versus Sertraline alone and placebo
Status	The development of Elzasonan was discontinued, reportedly due to a lack of compelling efficacy. Detailed results from this trial are not publicly available.

The discontinuation of Elzasonan's development suggests that the clinical trial outcomes did not meet the predefined endpoints for efficacy in treating major depressive disorder, either as a monotherapy or as an adjunctive treatment.

## Pharmacokinetics and Metabolism

A study in healthy male subjects following a single oral dose of [14C]Elzasonan revealed that the drug is extensively metabolized. The total recovery of the administered dose was approximately 79%, with the majority excreted in the feces (around 58%) and the remainder in the urine (around 21%). The average elimination half-life ( $t_{1/2}$ ) of Elzasonan was determined to be 31.5 hours.

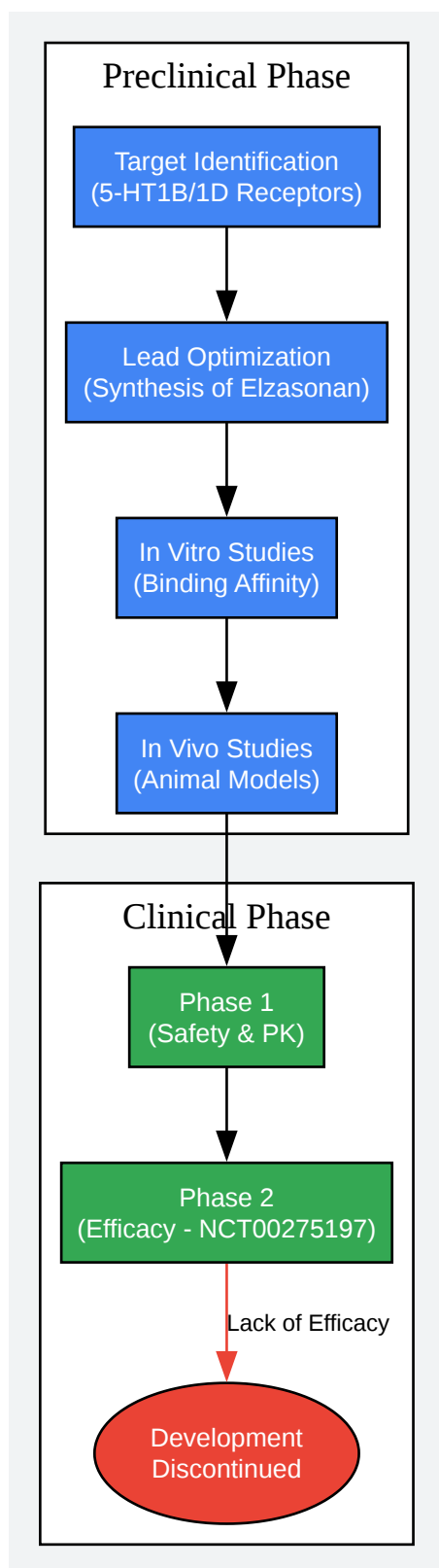
The primary metabolic pathways identified include:

- Aromatic hydroxylation of the benzylidene moiety.
- N-oxidation of the piperazine ring.
- N-demethylation.

- Indirect glucuronidation.

## Conclusion

**Elzasonan hydrochloride** is a selective 5-HT<sub>1B/1D</sub> receptor antagonist that was investigated as a novel antidepressant. While the theoretical mechanism of action is sound and supported by our understanding of serotonergic neurotransmission, the compound ultimately failed to demonstrate sufficient efficacy in clinical trials, leading to the cessation of its development. This outcome highlights the complexities of translating preclinical promise into clinical success in the field of psychiatric drug development. Further research into the nuances of 5-HT<sub>1B/1D</sub> receptor pharmacology may yet yield effective treatments for depression and other neuropsychiatric disorders.



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**Caption:** Developmental workflow of **Elzasonan hydrochloride**.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)